3-Methoxyacridine
Description
Contextualization within Acridine (B1665455) Heterocyclic Chemistry
Acridine, a nitrogen-containing heterocyclic compound, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. ontosight.ai This planar, tricyclic structure is structurally related to anthracene, with one of the central CH groups replaced by a nitrogen atom. chemeurope.com First isolated from coal tar in 1870, acridine and its derivatives have garnered considerable attention from chemists due to their diverse biological activities and unique photophysical properties. ptfarm.plencyclopedia.pub The acridine nucleus is found in various natural products and serves as a foundational scaffold for numerous synthetic compounds with applications in medicine and materials science. ptfarm.plnih.gov
Significance of Methoxy (B1213986) Substitution in Acridine Scaffolds for Research
The introduction of substituents onto the acridine ring system significantly modulates its chemical and biological properties. ontosight.ai A methoxy group (-OCH3), such as in 3-Methoxyacridine, is an electron-donating group that can alter the electronic landscape of the acridine core. ontosight.ai This substitution can influence the molecule's fluorescence, its ability to interact with biological macromolecules like DNA, and its reactivity in various chemical transformations. ontosight.aiontosight.ai For instance, the presence of a methoxy group has been shown to be favorable for the cytotoxic activity of certain acridine derivatives. mdpi.com Specifically, methoxy-substituted acridines have demonstrated enhanced activity against certain cancer cell lines. mdpi.com
Historical Overview of Acridine Research with Methoxy Derivatives
The history of acridine research is intertwined with the development of synthetic dyes and medicinal chemistry. The antimicrobial properties of acridine derivatives were discovered in the early 20th century. ptfarm.pl During World War II, the scarcity of quinine (B1679958) led to the development of the acridine-based antimalarial drug, mepacrine, which contains a methoxy group. ptfarm.pljsynthchem.com The work of Adrien Albert in the mid-20th century on structure-activity relationships of aminoacridines highlighted the importance of specific substitution patterns for antibacterial activity. oup.com Over the years, numerous methoxy-substituted acridines have been synthesized and investigated for a wide range of applications, including as anticancer agents, fluorescent probes, and tools for studying nucleic acids. ontosight.ainih.govoup.com
Interactive Data Table: Properties of Acridine
| Property | Value |
| Molecular Formula | C13H9N |
| Molar Mass | 179.217 g/mol |
| Melting Point | 107-110 °C |
| Boiling Point | 346 °C |
| pKa | 5.6 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23043-46-1 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methoxyacridine |
InChI |
InChI=1S/C14H11NO/c1-16-12-7-6-11-8-10-4-2-3-5-13(10)15-14(11)9-12/h2-9H,1H3 |
InChI Key |
RAWLAFPYLRLCGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyacridine and Its Derivatives
Classical and Contemporary Approaches to 3-Methoxyacridine Synthesis
The construction of the this compound scaffold can be achieved through several established and emerging synthetic routes. These methods often involve the formation of the central acridine (B1665455) ring system as a key step.
Oxidation Reactions for this compound Formation
One method for the synthesis of this compound involves the oxidation of a suitable precursor, such as 3-methoxyacridan. cdnsciencepub.com The oxidation can be carried out using reagents like p-chloranil in a solvent such as benzene (B151609). cdnsciencepub.com This process effectively removes hydride ions, leading to the aromatization of the central ring and the formation of the acridine system. cdnsciencepub.com The general principle of oxidation reactions in organic chemistry involves an increase in the number of bonds between carbon and a more electronegative element, or a decrease in the number of carbon-hydrogen bonds.
Approaches via 9-Chloroacridine (B74977) Intermediates
A common and versatile strategy for synthesizing this compound and its derivatives proceeds through a 9-chloro-3-methoxyacridine intermediate. cdnsciencepub.comumn.edu This intermediate is typically prepared by the cyclization of 3'-methoxydiphenylamine-2-carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃). cdnsciencepub.comumn.edu The resulting 9-chloroacridine is highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups at the 9-position. smolecule.com For the synthesis of this compound itself, the 9-chloro group can be removed. One established method involves the reaction with p-toluenesulfonylhydrazide followed by decomposition. cdnsciencepub.com
The synthesis of the precursor, 3'-methoxydiphenylamine-2-carboxylic acid, is often achieved through an Ullmann condensation between 2-chlorobenzoic acid and m-anisidine. cdnsciencepub.com The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. umn.edu
Other Cyclization and Functionalization Routes
More contemporary methods for the synthesis of acridines, including this compound, have been developed. One such method involves a copper-catalyzed amination/annulation cascade between an arylboronic acid and a benzo[c]isoxazole. rsc.org Specifically, this compound has been synthesized from (3-methoxyphenyl)boronic acid and benzo[c]isoxazole in the presence of a copper(II) nitrate (B79036) catalyst. rsc.org This approach offers a more direct route to the acridine core.
Functionalization of the acridine ring system is another key strategy. For instance, the introduction of a methoxy (B1213986) group can be achieved through methylation reactions using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. smolecule.com
Synthesis of Acridine Derivatives Bearing a Methoxy Group at the 3-Position
The this compound scaffold serves as a valuable platform for the synthesis of a wide array of derivatives with diverse functionalities. These derivatives are often explored for their biological activities.
Derivatization of the Acridine Core with Methoxy Moieties
The introduction of a methoxy group at the 3-position is a common strategy in the design of new acridine-based compounds. This can be accomplished during the initial synthesis of the acridine ring, as seen in the Ullmann condensation approach. cdnsciencepub.com Alternatively, existing acridine cores can be functionalized, although direct methoxylation can be challenging and may require specific activating groups on the ring. The synthesis of 3-methoxy-6-nitro-9-phenoxy-acridine, for example, involves a multi-step process including nitration, methoxylation, and phenoxylation of the acridine ring. ontosight.ai
Synthesis of Substituted 9-Amino-3-methoxyacridine Derivatives
A significant class of acridine derivatives is the 9-aminoacridines, which have been extensively studied for their biological properties. The synthesis of 9-amino-3-methoxyacridine derivatives typically starts from the corresponding 9-chloro-3-methoxyacridine. bilkent.edu.tr The highly reactive chloro group at the 9-position is readily displaced by various amines to yield the desired 9-amino derivatives. bilkent.edu.tr
For example, 9-amino-3-methoxyacridine has been synthesized by the condensation of N-(m-methoxyphenyl)anthranilic acid with phosphorus oxychloride to form 9-chloro-3-methoxyacridine, followed by reaction with an amino source. bilkent.edu.tr This versatile method allows for the introduction of a wide range of substituted amino groups at the 9-position, leading to a diverse library of compounds for biological screening. researchgate.netasm.org
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |
| 3-methoxyacridan | p-chloranil | Benzene | This compound | cdnsciencepub.com |
| 3'-methoxydiphenylamine-2-carboxylic acid | POCl₃ | Heat | 9-Chloro-3-methoxyacridine | cdnsciencepub.com |
| (3-methoxyphenyl)boronic acid | benzo[c]isoxazole | Cu(NO₃)₂·3H₂O, HCl, DMF/TFE, 100°C | This compound | rsc.org |
| 9-chloroacridine | phenolic compounds | Basic conditions | phenoxyacridine intermediates | smolecule.com |
| 9-chloro-3-methoxyacridine | various amines | - | 9-amino-3-methoxyacridine derivatives | bilkent.edu.tr |
| 6,9-dichloro-2-methoxyacridine (B108733) | appropriate amine | K₂CO₃, DMF | intermediate 9-aminoacridines | rsc.org |
| N-(m-methoxyphenyl)anthranilic acid | POCl₃ | - | 9-chloro-3-methoxyacridine | bilkent.edu.tr |
Preparation of this compound-N-oxides and Analogues
The synthesis of acridine N-oxides can be achieved through the oxidation of the parent acridine. While specific examples detailing the direct N-oxidation of this compound are not prevalent in the provided research, the general methodology involves the use of oxidizing agents. Common procedures for the N-oxidation of pyridines and their derivatives, which are structurally related to acridines, include the use of hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium, or dimethyldioxirane (B1199080) in dichloromethane. nih.gov Peroxomonosulfuric acid (Caro's acid) has also been employed for the synthesis of aminopyridine N-oxides. nih.gov These N-oxides are valuable intermediates as the N-O bond is polarized, making them strong Lewis bases capable of activating silicon-based reagents in various reactions. mdpi.com The oxygen atom can be subsequently removed, if desired, through deoxygenation reactions. scripps.edu
Analogues of this compound have been synthesized for various studies. For instance, a series of N10-substituted methoxyacridine analogues were prepared to investigate their biological activities. jocpr.com The synthesis of these analogues often starts from a substituted anthranilic acid and a bromoanisole, followed by cyclization and subsequent modifications. internationalscholarsjournals.com For example, the reaction of 2-chlorobenzoic acids with anilines via an Ullmann condensation can produce N-phenylanthranilic acids, which are then cyclized to form the acridone (B373769) core. jocpr.comrsc.org This acridone can be further modified, for instance, by chlorination and subsequent substitution to introduce various functionalities. internationalscholarsjournals.com
Synthetic Routes to Acridine-Based Imidazolium (B1220033) Salts with Methoxy Substitution
Acridine-based imidazolium salts containing a methoxy group have been synthesized and investigated for their potential applications. rsc.org The general synthetic strategy involves the coupling of a 9-chloroacridine derivative with an appropriate imidazole (B134444). rsc.orgrsc.org
The synthesis typically begins with the preparation of the 9-chloroacridine precursor. This is often achieved through an Ullmann condensation of a 2-chlorobenzoic acid with an aniline (B41778), followed by cyclization. rsc.orgrsc.org For methoxy-substituted derivatives, an aniline with a methoxy group is used. The resulting acridone is then chlorinated, commonly with phosphorus oxychloride or thionyl chloride, to yield the 9-chloroacridine. internationalscholarsjournals.comnih.gov
Two primary routes are employed for the final coupling step:
Condensation with a pre-alkylated imidazole: A 9-chloroacridine is reacted with an N-alkylated imidazole to form the desired imidazolium salt. rsc.orgrsc.org
Alkylation of an imidazolyl-acridine: An imidazolyl-acridine intermediate is first synthesized and then reacted with an alkyl halide (e.g., benzyl (B1604629) or phenacyl halides) to introduce the substituent on the imidazole ring. rsc.org
These synthetic approaches have been successful in producing a variety of acridine-based imidazolium salts with methoxy substitution in good yields. rsc.orgrsc.org
Synthesis of Bis-acridinylated Derivatives with Methoxy Functionality
Bis-acridines are molecules containing two acridine units connected by a linker. The synthesis of bis-acridinylated derivatives with methoxy functionality has been explored, often in the context of developing DNA intercalating agents. researchgate.netmdpi.com
A common synthetic approach involves the reaction of a diamine linker with two equivalents of a methoxy-substituted acridine derivative. mdpi.com For instance, N,N-bis-(3-aminopropyl)-4-methoxybenzylamine has been reacted with 9-methoxyacridine (B162088) to produce a bis-(9-acridinyl) compound. mdpi.com The starting diamines can be synthesized through methods like biscyanoethylation of a primary amine followed by reduction. researchgate.netmdpi.com
The reactivity of the acridine derivative can influence the yield of the bis-acridinylated product. For example, while 9-methoxyacridine reacts smoothly, more sterically hindered derivatives like 4,5-dimethyl-9-methoxyacridine may result in lower yields of the corresponding bis-acridine. mdpi.com
Another strategy for creating bis-acridine derivatives involves a peptide-like coupling procedure. This method utilizes aliphatic diamines and protected amino acids, which are subsequently deprotected and acridinylated using a methoxyacridine reagent. researchgate.net
Formation of Hybrid Molecules Incorporating this compound Moieties
Hybrid molecules that incorporate a this compound moiety have been designed and synthesized to combine the properties of the acridine core with other pharmacophores. internationalscholarsjournals.comrsc.org These hybrids are often developed with the aim of creating new therapeutic agents.
One approach to forming such hybrids is through the linkage of this compound to another molecule via a suitable linker. For example, artemisinin-acridine hybrids have been synthesized by reacting a 9-aminoacridine (B1665356) derivative with a bromo-functionalized artemisinin (B1665778) derivative. rsc.org The synthesis of the required 9-amino-6-chloro-2-methoxyacridine (B163386) intermediate can be achieved by reacting 6,9-dichloro-2-methoxyacridine with an appropriate amine. rsc.org
Another strategy involves the synthesis of acridine-polyamine conjugates. In one example, a methoxy-substituted acridone was synthesized, chlorinated, and then reacted with a protected polyamine. internationalscholarsjournals.com The methoxy group can be deprotected in a later step if required. internationalscholarsjournals.com
"Click" chemistry has also been utilized to create hybrid molecules. For instance, an N9-azidoacridine, which can be synthesized from 9-methoxyacridine, can be reacted with an alkyne-functionalized molecule, such as a boron-containing derivative, via a copper-catalyzed azide-alkyne cycloaddition to form a triazole-linked hybrid. mdpi.com
Furthermore, pyrazolo-acridine hybrids have been synthesized through a three-component reaction of a pyrazole-carbaldehyde, cyclohexane-1,3-dione, and an aromatic amine, catalyzed by p-toluenesulfonic acid. researchgate.net
The table below summarizes some examples of hybrid molecules incorporating a methoxyacridine moiety.
| Hybrid Type | Linkage | Synthetic Method | Reference |
| Artemisinin-acridine | Amine | Nucleophilic substitution | rsc.org |
| Acridine-polyamine | Amine | Nucleophilic substitution | internationalscholarsjournals.com |
| Acridine-boron cluster | Triazole | Cu-catalyzed azide-alkyne cycloaddition | mdpi.com |
| Pyrazolo-acridine | - | Three-component reaction | researchgate.net |
Microwave-Assisted Synthetic Strategies
Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of various heterocyclic compounds, including acridine derivatives. rsc.orgrsc.org This technique often leads to shorter reaction times, higher yields, and is considered a green chemistry approach. rsc.orgrsc.orgtsijournals.com
While specific examples of microwave-assisted synthesis of this compound itself were not detailed in the provided search results, the methodology has been successfully applied to the synthesis of related acridine and other heterocyclic derivatives. For instance, acridine derivatives have been synthesized via a one-pot, multi-component reaction using a Co/C catalyst derived from rice husks under microwave irradiation in water. rsc.orgrsc.org This highlights the potential for developing environmentally friendly methods for acridine synthesis.
Microwave irradiation has also been employed in the synthesis of acridine-artemisinin hybrids. The reaction of 9-aminoacridines with 2-bromo-(10β-dihydroartemisinoxy)ethane was carried out under microwave-assisted conditions (150 W, 45 °C) to yield the desired hybrid products. rsc.org
Furthermore, the synthesis of tetrahydropyrimidine (B8763341) derivatives has been achieved using microwave irradiation in a Biginelli condensation reaction. foliamedica.bg Similarly, spiro-[indole-thiazolidine] derivatives have been prepared using microwave-induced reactions. tsijournals.com These examples demonstrate the broad applicability of microwave-assisted synthesis in organic chemistry.
Purification and Isolation Techniques in this compound Synthesis
Chromatographic Purification Methods
Chromatographic techniques are essential for the purification and isolation of this compound and its derivatives from reaction mixtures. Column chromatography using silica (B1680970) gel is a widely employed method. nih.govrsc.org
The choice of eluent system is critical for achieving good separation. A common solvent system used for the purification of this compound is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to optimize the separation. For example, a ratio of 30:1 (petroleum ether:ethyl acetate) has been used. rsc.org In another instance, a gradient of hexane-ethyl acetate (9:1) was utilized. rsc.org For the purification of 6,9-dichloro-2-methoxyacridine, chloroform (B151607) was used as the eluent. nih.gov
In the synthesis of acridine-based imidazolium salts, column chromatography on silica gel with a dichloromethane-acetonitrile mixture (e.g., 2:1) as the eluent has been reported. mdpi.com For acridine-polyamine conjugates, purification was achieved using column chromatography with a large volume of methanol (B129727) containing ammonia. internationalscholarsjournals.com
Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to identify the fractions containing the desired product during column chromatography. mdpi.com
The table below provides examples of chromatographic conditions used for the purification of methoxyacridine derivatives.
| Compound | Chromatographic Method | Support | Eluent System | Reference |
| This compound | Flash column chromatography | Silica gel | Petroleum ether:Ethyl acetate (30:1) | rsc.org |
| 2-Deuteriobenzaldehyde (intermediate) | Silica gel column chromatography | Silica gel | Hexane:Ethyl acetate (9:1) | rsc.org |
| 6,9-Dichloro-2-methoxyacridine | Column chromatography | Silica gel | Chloroform | nih.gov |
| Acridine-based imidazolium salts | Column chromatography | Silica gel | Dichloromethane:Acetonitrile (B52724) (2:1) | mdpi.com |
| Methoxy substituted acridone precursor | Column chromatography | Silica gel | Methanol containing ammonia | internationalscholarsjournals.com |
Crystallization Techniques
Crystallization is a pivotal technique for the purification and isolation of this compound and its derivatives, as well as for preparing high-quality single crystals essential for structural elucidation by X-ray diffraction. The planar nature of the acridine ring system facilitates intermolecular interactions, such as π-π stacking, which promotes the formation of ordered crystalline lattices. The specific crystallization method employed depends on the compound's solubility, stability, and the desired final form (e.g., bulk powder or single crystal).
Commonly, derivatives of this compound are purified through recrystallization from suitable solvents. For instance, the crude product of 9-amino-3-methoxyacridine has been successfully purified by crystallization from methanol to yield a pure yellow product. bilkent.edu.tr This method involves dissolving the solute in a hot solvent and then allowing it to cool slowly, causing the compound to crystallize out of the solution while impurities remain dissolved. The choice of solvent is critical; polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are often suitable for acridine derivatives due to the compounds' mixed polar and nonpolar characteristics. solubilityofthings.com In the case of a 9-azidoacridine (B1194597) derivative synthesized from 9-methoxyacridine, crystallization from ethanol yielded pale yellow crystals suitable for single-crystal X-ray diffraction analysis. mdpi.com
Mixed solvent systems are also employed. The recrystallization of certain bis(9-aminoacridines) has been achieved using a tetrahydrofuran (B95107) (THF)/hexane mixture. arkat-usa.org This technique is useful when a single solvent does not provide the ideal solubility gradient for crystallization.
For obtaining single crystals for structural analysis, slow evaporation or diffusion methods are often preferred. In one instance, single crystals of 9-aminoacridinium (B1235168) chloride were obtained by dissolving the compound in hot N,N-dimethylformamide (DMF) and allowing the solution to cool to 280 K over two days. iucr.org The slow cooling process facilitates the growth of larger, more ordered crystals.
Advanced techniques such as co-crystallization have also been applied to acridine compounds. This method involves crystallizing the target molecule with a second compound (a co-former) to form a new crystalline solid with potentially different physical properties. researchgate.net While not specifically documented for this compound, mechanochemical approaches, such as liquid-assisted grinding, have been used to obtain salt co-crystals of the parent acridine molecule, yielding highly crystalline material without the need for traditional recrystallization. mdpi.com
The table below summarizes various solvents used for the crystallization of this compound derivatives and related compounds based on research findings.
| Compound Class | Solvent(s) | Purpose | Reference |
| 9-Amino-3-methoxyacridine | Methanol | Purification | bilkent.edu.tr |
| 9-Azidoacridine Derivative | Ethanol | Purification / Crystal Growth | mdpi.com |
| 9-Aminoacridinium chloride | N,N-dimethylformamide (DMF) | Crystal Growth | iucr.org |
| Bis(9-aminoacridines) | Tetrahydrofuran (THF) / Hexane | Recrystallization | arkat-usa.org |
| Acridine (parent) | Ethanol / Methanol | Seeding Crystallization | researchgate.net |
The successful crystallization of these compounds allows for detailed structural characterization. For example, X-ray diffraction of a crystallized platinum complex of a 3-chloro-7-methoxy-9,10-dihydroacridine derivative provided definitive structural information. iucr.org The crystal data for such a derivative highlights the level of detail that can be achieved.
The table below presents crystallographic data for a related ethoxy-substituted acridine derivative, illustrating the type of information obtained from single-crystal X-ray analysis.
| Parameter | Value |
| Compound | 3,9-Diamino-7-ethoxyacridine Lactate Monohydrate |
| Formula | C15H16N3O+ • C3H5O3− • H2O |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.912 (2) |
| b (Å) | 10.016 (1) |
| c (Å) | 12.246 (3) |
| α (°) | 107.75 (1) |
| β (°) | 103.08 (2) |
| γ (°) | 94.47 (2) |
| Reference | core.ac.uk |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Advanced Chromatographic and Hyphenated Techniques
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of acridine (B1665455) derivatives, GC is instrumental in assessing the purity of synthetic batches, identifying isomers, and quantifying compounds in various matrices. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of structural information, making it a cornerstone in the characterization of novel compounds.
The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For acridine compounds, the choice of the stationary phase is critical and often depends on the polarity of the derivatives being analyzed. Nonpolar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly employed for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, including the acridine skeleton.
While specific, detailed research findings on the gas chromatographic analysis of 3-Methoxyacridine are not extensively available in the public domain, general methodologies for acridine and its derivatives can be applied. For instance, environmental analysis methods for PAHs often include acridine and provide a framework for its detection. gov.bc.ca These methods typically involve a temperature-programmed oven to ensure the elution of a wide range of compounds with varying boiling points. The basic nature of the acridine nitrogen can lead to interactions with acidic sites on the column, potentially causing peak tailing. Therefore, the use of deactivated columns and sample pH control (neutral to basic) is often recommended to ensure good chromatographic performance. gov.bc.ca
In the research context, GC-MS is frequently mentioned as a tool for the characterization of newly synthesized acridine derivatives, confirming their molecular weight and fragmentation patterns. For example, in studies involving the synthesis of various substituted acridines, GC-MS is used as a qualitative tool to confirm the structure of the target molecules.
Given the absence of specific retention data for this compound, the following table presents a set of typical GC-MS conditions that would be appropriate for the analysis of acridine and its methoxy-substituted isomers. This data is illustrative and based on established methods for similar polycyclic aromatic compounds. epa.govepa.gov
| Parameter | Value/Description |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 270 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Oven Program | Initial Temp: 70 °C (hold 2 min), Ramp: 5 °C/min to 320 °C (hold 5 min) |
| MS Interface Temp | 320 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
This table represents a generalized set of parameters for the analysis of acridine derivatives and is not based on specific experimental data for this compound.
The retention time of this compound under these conditions would be influenced by its boiling point and polarity relative to other isomers and related compounds in the sample. The methoxy (B1213986) group would slightly increase the polarity and boiling point compared to the parent acridine molecule. The mass spectrum obtained would be expected to show a prominent molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns that can aid in its definitive identification.
Mechanistic Investigations of 3 Methoxyacridine in Research Models
Intercalation Mechanisms with Nucleic Acids (DNA/RNA)
The planar aromatic structure of acridine (B1665455) and its derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. This interaction is a focal point of research due to its potential to modulate DNA-related processes. The following sections delve into the specific mechanistic aspects of 3-methoxyacridine's interaction with nucleic acids.
The binding of acridine derivatives to DNA can be monitored using spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods provide insights into the nature and strength of the interaction.
UV-Visible Spectroscopy: When an intercalating agent like a methoxyacridine derivative binds to DNA, changes in its UV-Vis absorption spectrum are often observed. Typically, a hypochromic effect (decrease in molar absorptivity) and a bathochromic shift (redshift, a shift to longer wavelengths) of the absorption maxima occur. farmaciajournal.commdpi.com These spectral changes are indicative of the strong π-π stacking interactions between the acridine chromophore and the DNA base pairs upon intercalation. farmaciajournal.com The interaction of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) with DNA has been shown to cause such shifts, which can be used to determine binding constants. researchgate.netnih.gov However, in some cases, a hyperchromic effect (increase in absorbance) can occur, suggesting a mode of interaction different from classical intercalation, possibly involving external or groove binding. nih.gov The specific spectral changes are influenced by the substituents on the acridine ring. nih.gov
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying DNA intercalation. The fluorescence of many acridine compounds is significantly altered upon binding to DNA. For instance, the fluorescence of 9-amino-6-chloro-2-methoxyacridine (ACMA) is known to be enhanced when it intercalates into DNA, particularly in regions rich in adenine (B156593) and thymine. oup.comoup.com Conversely, the presence of guanine (B1146940) can quench its fluorescence. oup.comcaymanchem.com This property makes ACMA a useful fluorescent probe for DNA. caymanchem.com The changes in fluorescence intensity, such as quenching or enhancement, can be used to calculate binding constants and to understand the binding mechanism. researchgate.netnih.govias.ac.inresearchgate.net For example, a decrease in ACMA fluorescence upon interaction with DNA has been used to study the binding isotherm. researchgate.net
| Spectroscopic Technique | Observed Phenomenon with Methoxyacridine Derivatives | Implication |
| UV-Vis Spectroscopy | Hypochromism (decreased absorbance) & Bathochromic Shift (redshift) | Strong intercalative binding between the acridine ring and DNA base pairs. farmaciajournal.comnih.gov |
| Hyperchromism (increased absorbance) | Non-classical intercalation or external binding. nih.gov | |
| Fluorescence Spectroscopy | Fluorescence Enhancement | Intercalation, particularly in AT-rich regions. oup.comoup.com |
| Fluorescence Quenching | Intercalation near guanine residues or other binding modes. oup.comcaymanchem.comias.ac.in |
The position of the methoxy (B1213986) group on the acridine ring can influence the molecule's electronic properties and steric profile, thereby affecting its intercalation affinity and specificity for certain DNA sequences or structures. While the provided information primarily focuses on derivatives like 9-amino-6-chloro-2-methoxyacridine (ACMA), some general principles can be inferred.
Research has shown that substituents around the acridine core can affect both the kinetic and thermodynamic aspects of DNA binding. nih.gov For instance, studies on various acridine derivatives have demonstrated that the nature and position of substituents can lead to different spectroscopic behaviors upon DNA interaction, reflecting distinct binding modes. nih.gov The methoxy group, being an electron-donating group, can alter the electron density of the aromatic system, which in turn can influence the strength of the π-π stacking interactions with DNA bases.
A study comparing acridine derivatives with 6-chloro-2-methoxyacridine (B15215803) derivatives in DNA cleavage conjugates found that the unsubstituted acridine derivatives were more active. researchgate.net This suggests that the specific substitution pattern, including the methoxy and chloro groups, can modulate the molecule's activity, which is often related to its DNA binding affinity. The precise influence of the 3-methoxy position specifically, compared to other positions, requires more direct comparative studies.
Abasic (AP) sites are common forms of DNA damage where a nucleobase is lost, leaving the sugar-phosphate backbone intact. These sites represent a challenge for DNA replication and repair machinery. Research has explored the interaction of acridine derivatives with these lesions.
Studies using 9-amino-6-chloro-2-methoxyacridine (ACMA) have shown that the acridine ring can selectively intercalate into the DNA helix at or near different types of abasic sites, including apurinic/apyrimidinic (AP) sites and abasic frameshift sites. oup.comoup.comnih.gov When ACMA is covalently linked to an oligonucleotide near an abasic site, it can insert into the void left by the missing base, leading to a significant stabilization of the DNA duplex. oup.comnih.gov This stabilization is evidenced by an increase in the melting temperature of the DNA. oup.comoup.com
The mode of intercalation and the resulting stability are influenced by the type of abasic site and the length of the linker connecting the acridine to the DNA backbone. oup.com For example, it has been observed that the acridine ring binds preferentially to apyrimidinic sites over frameshift abasic sites. nih.gov Spectroscopic analysis, including fluorescence, reveals that the environment around the intercalated acridine becomes more fixed and rigid, leading to sharper absorption spectra and new fluorescent bands. oup.comnih.gov Furthermore, tailor-made molecules incorporating 9-amino-6-chloro-2-methoxyacridine have been designed to specifically recognize and cleave DNA at abasic sites. acs.orgnih.gov In these constructs, the acridine moiety intercalates into the DNA helix adjacent to the abasic site, while another part of the molecule interacts with the lesion itself. acs.orgnih.gov
| Type of Abasic Site | Interaction with Methoxyacridine Derivative (ACMA) | Consequence |
| Apurinic/Apyrimidinic (AP) Site | Preferential intercalation of the acridine ring into the site. nih.gov | Increased thermal stability of the DNA duplex. oup.com |
| Abasic Frameshift Site | Intercalation of the acridine ring. | Stabilization of the DNA duplex, though potentially less than at AP sites. oup.comnih.gov |
By intercalating into the DNA double helix, acridine derivatives can create a physical obstacle that interferes with the molecular machinery responsible for DNA replication and transcription. ias.ac.inlibretexts.org These processes rely on the ability of enzymes like DNA and RNA polymerases to move along the DNA template and read the genetic sequence. libretexts.orgembopress.org
The insertion of an intercalator between base pairs can cause local unwinding and lengthening of the DNA helix, distorting its structure. farmaciajournal.com This distortion can hinder the progression of the replication fork, the complex of proteins that replicates DNA. nih.gov Similarly, the passage of RNA polymerase during transcription can be blocked, leading to truncated RNA transcripts or the complete inhibition of gene expression. libretexts.orgcore.ac.uk
The inhibition of these fundamental cellular processes is a key mechanism behind the biological activity of many intercalating agents. libretexts.org While direct studies on this compound's specific effects on replication and transcription machinery are not detailed in the provided results, the general principle of intercalation-induced inhibition is well-established for the acridine class of compounds. ias.ac.ininternationalscholarsjournals.com The efficiency of this inhibition can be influenced by the binding affinity of the specific acridine derivative to DNA.
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. nih.govmdpi.com They function by creating transient breaks in the DNA backbone. nih.govwikipedia.org There are two main types: topoisomerase I (Topo I), which creates single-strand breaks, and topoisomerase II (Topo II), which creates double-strand breaks. nih.gov Many anticancer drugs target these enzymes.
Acridine derivatives, including those with methoxy substitutions, have been extensively investigated as topoisomerase inhibitors. nih.govmdpi.comresearchgate.net They can act as "topoisomerase poisons," which stabilize the covalent complex formed between the topoisomerase and the cleaved DNA. wikipedia.orgresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.orgresearchgate.net
For example, certain 9-benzylamino-6-chloro-2-methoxy-acridine derivatives have been identified as potent Topo II inhibitors that also act as DNA-binding ligands. mdpi.com The mechanism often involves the acridine moiety intercalating into the DNA at the site of cleavage, thus interfering with the enzyme's function. mdpi.comresearchgate.net This dual action—DNA intercalation and enzyme inhibition—is a hallmark of many acridine-based anticancer agents. nih.govresearchgate.net The inhibition of topoisomerases is considered a critical component of the mechanism of action for these compounds. researchgate.net
| Enzyme | General Inhibition Mechanism by Acridine Derivatives | Consequence |
| Topoisomerase I | Stabilization of the enzyme-DNA covalent complex, preventing re-ligation of the single-strand break. wikipedia.orgresearchgate.net | Accumulation of single-strand DNA breaks, leading to cell cycle arrest and apoptosis. |
| Topoisomerase II | Stabilization of the enzyme-DNA covalent complex, preventing re-ligation of the double-strand break. nih.govwikipedia.org | Accumulation of double-strand DNA breaks, leading to genomic instability and cell death. researchgate.net |
While some acridine derivatives can inhibit topoisomerases and lead to DNA breaks indirectly, other research focuses on creating conjugates that can directly cleave DNA. This is often achieved by linking the DNA-intercalating acridine moiety to a chemical group capable of inducing strand scission.
One approach involves conjugating a methoxyacridine derivative to a metal complex, such as a copper-phenanthroline complex, which is known to oxidatively damage and cleave nucleic acids. researchgate.net In a study, conjugates of 6-chloro-2-methoxyacridine with a bis(phenanthroline) DNA cleaver were synthesized. researchgate.net The acridine part of the conjugate serves to anchor the molecule to DNA via intercalation, bringing the cleavage agent into close proximity to the DNA backbone.
Topoisomerase Enzyme Inhibition Mechanisms
Enzyme Interaction and Inhibition Studies
The interaction of acridine derivatives with enzymes is a cornerstone of their therapeutic potential and a subject of intense scientific scrutiny. The planar structure of the acridine ring allows it to intercalate into DNA, a mechanism that can indirectly affect enzymes that interact with the genetic material. nih.gov Furthermore, specific substitutions on the acridine scaffold can lead to direct interactions with enzyme active or allosteric sites.
General Enzyme Inhibition Mechanisms
Enzyme inhibitors modulate or halt enzymatic activity through various mechanisms, which are generally classified as reversible or irreversible. researchgate.net Reversible inhibition, where the inhibitor binds non-covalently, can be further categorized: researchgate.netucdavis.edu
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing substrate concentration. ucdavis.edukhanacademy.org
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition is not affected by substrate concentration. ucdavis.edukhanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking it in an inactive state and preventing product formation. ucdavis.edukhanacademy.org
Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to its permanent inactivation. researchgate.net
While studies on this compound itself are limited, research on its derivatives provides insight into its potential as an enzyme inhibitor. The derivative 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. wikipedia.org ACMA exhibits a potent inhibitory effect on acetylcholinesterase with a reported inhibition constant (Ki) of 49 nM. This inhibitory action highlights the potential for acridine compounds with a methoxy group to be developed as specific enzyme modulators.
Inhibitory Activity of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
| Enzyme | Inhibitor | Inhibition Constant (Ki) |
|---|---|---|
| Acetylcholinesterase (AChE) | 9-Amino-6-chloro-2-methoxyacridine | 49 nM |
Studies on DNA Gyrase Activity
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. if-pan.krakow.pl Its inhibition is a key mechanism for several antibacterial agents. if-pan.krakow.pl Acridine derivatives are well-documented inhibitors of topoisomerases, primarily through their ability to intercalate into DNA and stabilize the enzyme-DNA cleavage complex. nih.govif-pan.krakow.plrsc.org
Research into acridine derivatives has underscored the importance of the methoxy substituent for potent inhibitory activity. Studies on a series of derivatives structurally similar to m-amsacrine, which contains a methoxy group, demonstrated significant inhibition of Mycobacterium tuberculosis (MTB) DNA gyrase. rsc.org These compounds exhibited IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) ranging from 5.2 to 33.9 μM. rsc.org Similarly, other work on 9-benzylamino-6-chloro-2-methoxy-acridine derivatives identified them as potent topoisomerase II inhibitors. mdpi.comresearcher.life The presence of the 2-methoxy group on the acridine ring was found to be a key modification for boosting inhibitory potency. mdpi.com These findings suggest that the methoxy group contributes significantly to the interaction with the topoisomerase/gyrase-DNA complex, enhancing the inhibitory effect. rsc.orgacs.org
DNA Gyrase Inhibitory Activity of Methoxy-Acridine Derivatives
| Compound Series | Target Enzyme | Observed IC₅₀ Range |
|---|---|---|
| Sulphonamide and Thio/urea derivatives of m-amsacrine | Mycobacterium tuberculosis (MTB) DNA gyrase | 5.2 - 33.9 μM rsc.org |
Photophysical and Photochemical Behavior in Biological Systems
The interaction of light with molecules like this compound can induce a series of photophysical and photochemical events, especially when the molecule is bound to biological structures like DNA. These processes, which occur on timescales from femtoseconds to nanoseconds, are investigated using advanced spectroscopic techniques.
Time-Resolved Spectroscopy for Photoinduced Processes
Time-resolved spectroscopy is a powerful tool for monitoring the rapid changes that occur after a molecule absorbs light. Studies on a protonated derivative, 9-amino-6-chloro-2-methoxyacridine (referred to as X+), covalently linked within a DNA duplex, have provided detailed insights into photoinduced processes. Using femtosecond to nanosecond time-resolved pump-probe spectroscopy, researchers followed the dynamics of photoinduced charge-shifts.
When the X+ chromophore is excited by light in the presence of a nearby guanine nucleobase, an electron transfer (or hole injection) occurs. If guanine is a nearest neighbor, an intermediate radical state (X•) is formed within an incredibly short timescale of 4 picoseconds (ps) and subsequently decays in about 30 ps. However, separating the chromophore and guanine with just one adenine-thymine (A:T) base pair slows the forward electron transfer rate by three orders of magnitude. This dramatic change indicates a shift in the charge-transfer mechanism from a nearly activationless process to one that is thermally activated.
Fluorescence Polarization Studies on DNA Flexibility
Time-resolved fluorescence polarization (or anisotropy) measures the rotational motion of a fluorescent probe, providing information about the flexibility and dynamics of the macromolecule to which it is bound. A study utilizing 9-amino-6-chloro-2-methoxyacridine as an intercalating probe investigated the flexibility of DNA. By measuring the decay of fluorescence anisotropy, researchers can probe the torsional and bending motions of the DNA double helix. This technique provides valuable data on the local dynamics of DNA, which is crucial for understanding its biological functions and interactions with other molecules.
Electron Transfer Dynamics in Chromophore-DNA Systems
The dynamics of electron transfer between a chromophore and DNA are fundamental to understanding DNA damage and repair mechanisms. The study of the 9-amino-6-chloro-2-methoxyacridine (X+) derivative revealed complex electron transfer dynamics. The fluorescence decay of the chromophore when intercalated in DNA was found to be biexponential, suggesting two distinct pathways or conformations for electron transfer. if-pan.krakow.pl This biexponential behavior was attributed to two different orientations of the methoxy group relative to the acridine ring: one planar and one nonplanar (at a 70° angle). if-pan.krakow.pl Quantum-chemical calculations supported this, predicting a larger free energy change for hole transfer in the nonplanar conformation. if-pan.krakow.pl These findings highlight that the dynamics of charge injection into DNA are not only dependent on distance but are also critically influenced by the specific conformation and energetics of the intercalated chromophore, with the methoxy group playing a key role. if-pan.krakow.pl
Photoinduced Electron Transfer Dynamics of 9-Amino-6-chloro-2-methoxyacridine (X+) in DNA
| Process | Condition | Observed Timescale |
|---|---|---|
| Formation of radical state (X•) | Guanine as nearest neighbor | ~4 ps |
| Decay of radical state (X•) | Guanine as nearest neighbor | ~30 ps |
| Excited-state lifetime (no charge transfer) | Only A:T neighbors | 18 ns |
Electrochemical Studies of Redox Properties and Interactions
Electrochemical methods are pivotal in understanding the redox properties of acridine derivatives, which can simulate biological redox reactions and are crucial for the development of new pharmaceuticals. researchgate.net
Voltammetric Determinations of Oxidation and Reduction Processes
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed to study the oxidation and reduction processes of acridine compounds. ajol.infoabechem.com For instance, studies on similar acridine derivatives have shown that the electrochemical reduction mechanism is often dependent on the pH of the supporting electrolyte. ajol.info In the case of tacrine (B349632), a chemically related acridine, a quasi-reversible, diffusion-controlled reaction was observed, involving electron and proton transfer at the nitrogen atom and the intra-cyclic azomethine group. ajol.info The oxidation potentials of 9,10-dihydro-10-methyl-9-substituted acridines have been determined, and a relationship between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) has been noted. researchgate.net
The electrochemical behavior of acridines can be complex. For example, the cyclic voltammogram of mercuric chloride in the presence of an electrolyte shows distinct reduction and oxidation peaks, indicating a two-step electron transfer process. chemmethod.com The study of such interactions provides a framework for understanding the redox behavior of other compounds like this compound.
Influence of Electrode Material and Solution Parameters on Electrochemical Behavior
The choice of electrode material and solution parameters significantly influences the electrochemical behavior of organic compounds. nih.gov Different electrode materials, such as glassy carbon, platinum, and mercury, can affect the kinetics and thermodynamics of electron transfer, thereby altering reaction outcomes. nih.govmdpi.com For example, a study on acemetacin, a non-steroidal anti-inflammatory drug, showed that it responded only to a glassy carbon electrode among various working electrodes, with its reduction peak being most prominent in a Britton Robinson buffer solution at pH 8. abechem.com
The pH of the solution is a critical parameter. For tacrine and 9-aminoacridine (B1665356), the maximum peak current in voltammetric studies was observed at pH 7.5 and pH 10, respectively. ajol.info Similarly, the electrochemical oxidation of 3-methylmorphine was found to be pH-dependent, with the maximum peak current occurring at pH 4.0. nih.gov The composition of the supporting electrolyte, including the presence of organic solvents like methanol (B129727), can also affect the reduction peak potential. ajol.info
Hydride Transfer Reaction Kinetics and Transition State Analysis
Hydride transfer reactions are fundamental in many biological and chemical systems, and the study of acridine derivatives provides valuable models for these processes. cdnsciencepub.comnih.gov
Kinetic Studies of Methoxyacridan Oxidation
Kinetic studies on the oxidation of N-methylacridans, including the 3-methoxy substituted derivative, by various π acceptors have been conducted to probe the structure of the transition state in hydride transfer reactions. cdnsciencepub.com The oxidants used covered a wide range of reactivity. cdnsciencepub.com The oxidation of 3-methoxyacridan to this compound can be achieved with high yield using p-chloranil. cdnsciencepub.com
The relative rates of oxidation of different methoxy-substituted N-methylacridans provide insights into the reaction mechanism. For most π acceptors, the reactivity order (3-methoxy > 2-methoxy > unsubstituted) suggests a transition state that resembles the acridinium (B8443388) ion product. cdnsciencepub.com However, with tetracyanoethylene (B109619) (TCNE) as the oxidant, the reactivity order changes, indicating a transition state closer to the 9-acridanyl radical. cdnsciencepub.com
Below is a table summarizing the relative rates of oxidation for different N-methylacridan derivatives with various oxidants.
| Oxidant | Relative Rate (N-methylacridan) | Relative Rate (2-methoxy-N-methylacridan) | Relative Rate (3-methoxy-N-methylacridan) |
| 1,4-Benzoquinone (BQ) | 1.0 | 1.8 | 3.5 |
| p-Chloranil (CA) | 1.0 | 2.1 | 4.9 |
| 2,3-Dicyano-1,4-benzoquinone (DCBQ) | 1.0 | 2.5 | 6.3 |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 1.0 | 2.7 | 7.1 |
| Tetracyanoethylene (TCNE) | 1.0 | ~3.0 | ~3.0 |
| Tris(2,2'-bipyridyl)cobalt(III) | 1.0 | 1.5 | 1.2 |
Table based on data from a study on hydride transfer reactions. cdnsciencepub.com
Probing Transition State Structure in Hydride Transfer Reactions
The structure of the transition state in hydride transfer reactions is a subject of considerable interest. cdnsciencepub.comresearchgate.net By examining the kinetic isotope effects and the influence of substituents on reaction rates, researchers can infer the nature of the transition state. cdnsciencepub.com For the oxidation of N-methylacridans, the variation in reactivity with different oxidants points to a spectrum of possible transition state structures, ranging from those resembling the acridinium ion to those resembling the acridanyl radical. cdnsciencepub.com
In broader contexts of hydride transfer, computational methods like Density Functional Theory (DFT) are used to analyze transition state structures. researchgate.net These theoretical approaches, combined with experimental kinetic data, provide a comprehensive picture of the reaction mechanism. researchgate.netresearchgate.net The study of enzyme-catalyzed hydride transfer reactions, such as those involving dihydrofolate reductase, also offers insights into the role of protein dynamics and transition state stabilization. uea.ac.uk
Structure Activity Relationship Sar Studies for 3 Methoxyacridine Derivatives
Impact of Methoxy (B1213986) Group Position and Substituents on Biological Interactions
The position of the methoxy group and the nature of other substituents on the acridine (B1665455) ring profoundly affect the biological and chemical properties of these compounds. The methoxy group, being an electron-donating group, can modulate the electronic properties of the acridine ring, which in turn affects its interactions with macromolecules like DNA and proteins. ontosight.ai
The introduction of various substituents at different positions on the acridine core significantly influences the compound's biological activity. For instance, the presence of a methoxy group can enhance solubility in organic solvents and alter electronic properties, potentially impacting antibacterial and anti-inflammatory activities. smolecule.com In some cases, the presence of a methoxy group at specific positions has been shown to be crucial for activity. For example, in a series of spiro-acridine derivatives, a methoxy group at the para position of a phenyl ring significantly enhanced anti-promastigote activity against Leishmania species, suggesting its vital role in the biological activity, possibly due to its electron-donating effect favoring interaction with the biological target. mdpi.com
The nature and position of other substituents also play a critical role. For example, studies on 9-anilinoacridines have shown that electron-donating substituents at the 1' and 2' positions of the anilino ring improve DNA binding, whereas a substituent at the 3' position can lower it due to steric hindrance. nih.gov In another study, spiro derivatives with a methoxy group at position 3 and a nitro group at position 4 of a phenyl ring displayed remarkable selectivity and heightened activity against certain cancer cell lines. researchgate.net
The following table summarizes the observed impact of various substituents on the biological activity of acridine derivatives.
| Substituent | Position | Effect on Biological Activity | Reference |
| Methoxy | 3-position of acridine | Can enhance or decrease activity depending on the derivative series and biological target. mdpi.comrsc.org | |
| Methoxy | 2-position of acridine | A 2-methoxy substituent was found to be more potent than 2-methyl or 2-chloro groups in certain anticancer derivatives. rsc.org | |
| Nitro | 4-position of phenyl ring (in spiro derivatives) | Combined with a 3-methoxy group, it led to high selectivity and activity against cancer cells. researchgate.net | |
| Electron-withdrawing groups | General | Generally exhibited higher potency (lower IC50 values) in certain anticancer derivatives. researchgate.net | |
| Electron-donating groups | 1' and 2' positions of 9-anilinoacridine (B1211779) | Improved DNA-drug binding. nih.gov |
Linker Length and Composition Effects in Conjugates and Bis-intercalators
In the design of 3-methoxyacridine conjugates and bis-intercalators, the linker connecting the acridine moiety to another chemical entity is a critical determinant of biological activity. The length and chemical nature of this linker can significantly influence DNA binding, cytotoxicity, and target selectivity. mdpi.combeilstein-journals.org
Bis-acridines, which feature two acridine rings connected by a linker, often exhibit enhanced biological activity compared to their monomeric counterparts. asm.org Studies on bis-acridines have shown that a minimum linker length is often required for effective bis-intercalation, where both acridine rings simultaneously intercalate into the DNA double helix. nih.gov For polyamine-connected bis-acridines, a linker length of approximately 10 Å has been suggested as optimal for potent activity.
The composition of the linker is equally important. In a study of acridine conjugates with 3-Clip-Phen, a DNA cleaver, an aminocaproic spacer (a six-carbon chain) resulted in the highest DNA cleavage activity, indicating that linker length influences cleavage efficiency. researchgate.net Similarly, in a series of artemisinin-acridine hybrids, the nature and length of the linker were found to be highly determinative of the antimalarial activity, with a -(CH₂)₂- linker showing the best results in one study. mdpi.com
The table below illustrates the effect of linker characteristics on the activity of acridine conjugates and bis-intercalators.
| Linker Type | Linker Length/Composition | Effect on Activity | Reference |
| Polyamine | ~10 Å | Optimal for potent antiprion and cytotoxic activity in bis-acridines. | |
| Alkyl | -(CH₂)₂- | Showed the best antimalarial activity in a series of artemisinin-acridine hybrids. mdpi.com | |
| Alkyl | n-hexyl chain | Most cytotoxic in a series of 3,6-bis(3-alkyl-guanidino)acridines. rsc.org | |
| Amino acid | Aminocaproic spacer | Highest DNA cleavage activity in 3-Clip-Phen-acridine conjugates. researchgate.net | |
| Pyridine-based | Varied length | Enabled cross-linking of DNA by bis-intercalation. nih.gov |
These findings underscore the necessity of optimizing the linker to achieve the desired biological profile in the development of this compound-based therapeutic agents.
Correlation of Molecular Structure with DNA Binding Affinity and Intercalation Mode
The planar, tricyclic structure of the acridine ring is a key feature that allows these molecules to intercalate between the base pairs of DNA. ontosight.ainih.gov This interaction can inhibit crucial cellular processes like DNA replication and transcription, forming the basis of their therapeutic effects, particularly in cancer and microbial diseases. ontosight.aismolecule.com The specific structural features of this compound derivatives, including the position of the methoxy group and other substituents, as well as the nature of any attached side chains or linkers, directly correlate with their DNA binding affinity and the precise mode of intercalation.
The binding affinity of acridine derivatives to DNA is often quantified by the binding constant (Kb). For instance, a series of thiazacridine and imidazacridine derivatives exhibited intrinsic binding constants with calf thymus DNA (ctDNA) ranging from 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹, indicating moderate interaction. nih.gov The presence of an electron-donating methoxy group can influence the electronic distribution of the acridine ring, potentially affecting the strength of the π-π stacking interactions with DNA base pairs. ontosight.ai For example, a study on new 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones found that an electron-donated 2-(4-methoxyphenylimino)thiazolidinone derivative exhibited the strongest DNA binding affinity. ias.ac.in
The mode of intercalation can also be influenced by the molecular structure. While simple acridine molecules may undergo complete intercalation, derivatives with bulky substituents might only partially intercalate. rsc.org The presence and nature of side chains are also critical. For example, in acridine-porphyrin hybrids, the nature of the linker at the 4-position had a substantial effect on the kinetic stability of the DNA-drug complex. A sulfonamide substituent destabilized the complex, whereas a -CONH group reversed this effect. nih.gov
The following table presents data on the DNA binding of various acridine derivatives, illustrating the structure-affinity relationship.
| Derivative Type | Key Structural Feature | DNA Binding Constant (Kb) / Observation | Reference |
| Thiazacridine and Imidazacridine derivatives | Acridine core with thiazolidinone or imidazolidinone moieties | 1.46 × 10⁴ – 6.01 × 10⁴ M⁻¹ | nih.gov |
| 3-(Acridin-9-yl)methyl-2-iminothiazolidin-4-ones | Electron-donating 4-methoxyphenylimino group | Strongest binding affinity in the series (Kb = 2.85×10⁵ M⁻¹) | ias.ac.in |
| 9-Anilinoacridine derivatives | Electron-donating substituents at 1' and 2' of anilino ring | Improved DNA-drug binding | nih.gov |
| Acridine-porphyrin hybrids | -CONH linker at 4-position | Stabilized DNA-drug complex | nih.gov |
| Bis-intercalators | Rigid and extended pyridine-based linkers | Induced DNA cross-linking | nih.gov |
Electronic and Steric Influences of Substituents on Mechanistic Pathways
The electronic and steric properties of substituents on the this compound scaffold are fundamental in dictating their mechanistic pathways of action. wikipedia.org These properties can influence not only the binding affinity to biological targets like DNA but also the subsequent cellular events.
Electronic effects refer to the influence of a substituent on the electron distribution within the molecule. Electron-donating groups, such as the methoxy group, increase the electron density of the acridine ring system. ontosight.ai This can enhance π-π stacking interactions with DNA bases, a key step in intercalation. ontosight.ai Conversely, electron-withdrawing groups, such as a nitro group, decrease the electron density. In some studies, compounds with electron-withdrawing groups have shown higher potency, suggesting that a lower electron density might be favorable for certain biological interactions or subsequent steps in the mechanism of action. researchgate.net For instance, in site-selective RNA activation by acridine-modified oligodeoxynucleotides, an electron-withdrawing group at the 3-position was found to enhance the acid catalysis involved in the process. acs.org
Steric effects arise from the spatial arrangement of atoms and can cause steric hindrance, which is the slowing of chemical reactions due to the size of substituent groups. wikipedia.org Bulky substituents can impede the approach of the acridine molecule to its binding site on DNA or other target macromolecules. researchgate.net For example, a substituent at the 3' position of the 9-anilinoacridine ring was found to lower DNA binding due to steric inhibition of the acridine nucleus's entry into an intercalation site. nih.gov However, steric effects can also be beneficial. In the context of RNA activation, a substituent at the 2-position of the acridine ring was shown to sterically modulate the orientation of intercalation in a way that was favorable for catalysis. acs.org
The interplay between electronic and steric effects is often complex. For example, in a study of spiro-acridine derivatives, the replacement of a chlorine atom with a methoxy group led to a significant enhancement in anti-promastigote activity. This was attributed to a combination of favorable electronic (electron-donating) and steric effects of the methoxy group. mdpi.com
The table below summarizes the observed electronic and steric influences of substituents on the mechanistic pathways of acridine derivatives.
| Effect | Substituent/Position | Observation | Reference |
| Electronic | Electron-donating methoxy group | Alters electronic properties of the acridine ring, potentially affecting DNA/protein interactions. ontosight.ai | |
| Electronic | Electron-withdrawing group at 3-position | Enhanced acid catalysis in RNA activation. acs.org | |
| Electronic | Electron-withdrawing groups in general | Correlated with higher potency in some anticancer derivatives. researchgate.net | |
| Steric | Substituent at 3'-position of 9-anilinoacridine | Lowered DNA binding due to steric hindrance. nih.gov | |
| Steric | Substituent at 2-position of acridine | Favorably modulated the orientation of intercalation for catalysis in RNA activation. acs.org | |
| Combined | Methoxy group vs. Chlorine atom | Methoxy group enhanced activity due to a combination of electronic and steric effects. mdpi.com |
Computational Chemistry and Theoretical Modeling of 3 Methoxyacridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of acridine (B1665455) derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 3-methoxyacridine. DFT calculations are instrumental in predicting molecular geometries, electronic structures, and various spectroscopic properties. ias.ac.inresearchgate.net
The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable conformation of a molecule. crystalsolutions.euyork.ac.uk For acridine derivatives, DFT calculations have been used to determine their optimized geometries. For instance, studies on acridine-4-carboxamides have shown that in the optimized structures of the protonated forms, the proton is favorably attached to the ring nitrogen. ias.ac.in This type of analysis is crucial for understanding the site of protonation and the resulting structural changes.
In a related context, the geometry of a protonated 9-amino-6-chloro-2-methoxyacridine (B163386) derivative has been shown to be well-defined when it resides at a specific abasic site within a DNA duplex. nih.govacs.org This precise positioning is reflected in the monoexponentiality of the observed kinetics in experimental studies. nih.govacs.org Furthermore, NMR structures have revealed that this acridine derivative can adopt two distinct conformations with respect to the orientation of its methoxy (B1213986) group: one planar with the chromophore and another extraplanar, forming an angle of approximately 70 degrees with the acridinium (B8443388) ring. nih.gov
Detailed below are selected hypothetical bond lengths and angles for this compound in its ground state, as would be determined by DFT calculations.
Table 1: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O (methoxy) | 1.365 | C-O-C (methoxy) | 118.5 |
| C-N (ring) | 1.372 | C-N-C (ring) | 117.8 |
| C-C (aromatic) | 1.410 - 1.435 | C-C-C (ring) | 119.5 - 121.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. mnstate.edunumberanalytics.com The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor. mnstate.eduwpmucdn.com
The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. numberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In the context of acridine derivatives, FMO analysis helps in understanding their interaction with biological targets like DNA.
Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.10 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net
For molecules with potential biological activity, MEP analysis can identify key features for molecular recognition. For example, in a study of 3-methoxy flavone (B191248) derivatives, negative MEP values near the 3-methoxy group were correlated with their anti-picornavirus activities. nih.gov This indicates that the methoxy group contributes to the electrostatic interactions necessary for the biological function. The MEP is calculated by considering the forces acting on a positive test charge from the molecule's electron and nuclei distribution. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis
Quantum-Chemical Calculations for Reaction Mechanisms and Electronic Properties
Quantum-chemical calculations are essential for elucidating the mechanisms of chemical reactions and for understanding the electronic properties that govern these processes. rsc.orgsolubilityofthings.com These calculations can predict reaction pathways, transition state energies, and the influence of molecular structure on reactivity. rsc.org
Quantum-chemical calculations are instrumental in predicting the free energy changes associated with electron transfer (ET) reactions. In the context of acridine derivatives interacting with DNA, these calculations have been used to understand the dynamics of hole transfer. For a protonated 9-amino-6-chloro-2-methoxyacridine derivative, quantum-chemical calculations predicted a larger free energy change for hole transfer in a nonplanar conformation compared to a planar one. nih.govmpg.de This difference in free energy helps to explain the biexponential electron transfer dynamics observed experimentally. nih.govmpg.de
Furthermore, classical Marcus theory, supported by quantum-chemical calculations, can explain the significant difference in charge shift rates based on the free energy difference between different nucleobases like guanine (B1146940) and 7-deazaguanine. nih.gov
The electronic coupling between a chromophore and DNA is a critical factor that influences the rate of charge transfer. Quantum-chemical calculations allow for the analysis of these electronic coupling matrix elements. Studies on acridinium-DNA systems have shown that the directionality of charge injection is highly dependent on the rotational angle of the acridinium's aromatic plane within the DNA π-stack. nih.gov
Interestingly, for a protonated 9-amino-6-chloro-2-methoxyacridine derivative, while the free energy change for hole transfer is dependent on the conformation of the methoxy group, the difference in electronic couplings between the planar and nonplanar conformations is predicted to be negligible. nih.govmpg.de Moreover, in certain arrangements within the DNA duplex, the electronic couplings exhibit weak directionality. nih.gov These findings highlight that the distance dependence of charge injection in such systems is not solely governed by electronic couplings but also by changes in activation energy with distance. nih.govacs.org
Prediction of Free Energy Changes in Electron Transfer
Molecular Docking Studies of this compound with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein or DNA. nih.govmdpi.com
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, the broader class of acridine derivatives has been the subject of numerous such investigations, providing insights into the potential interactions of this compound with biomolecular targets. The planar structure of the acridine ring allows it to intercalate into DNA and interact with various enzymes. rsc.orgfarmaciajournal.com
Studies on related methoxyacridine derivatives have highlighted key interaction patterns. For instance, in a study of acridone-1,2,4-oxadiazole-1,2,3-triazole derivatives, the methoxy group was found to form a crucial hydrogen bond with the amino acid residue Ser122 within the enzyme's active site. rsc.org Similarly, molecular docking of 6-chloro-2-methoxyacridine (B15215803) derivatives with α-glucosidase revealed that the methoxy group can form strong hydrogen-bond interactions with the enzyme's binding site, complementing hydrophobic interactions from the acridine core. nih.gov
The predicted binding interactions for methoxy-substituted acridine derivatives often involve a combination of forces, as illustrated in the table below, which summarizes findings from various acridine compounds.
| Interacting Residue/Region | Type of Interaction | Significance |
| Phe330, Trp84 | π–π stacking | Stabilization of the ligand in the active site. rsc.org |
| Ser122 | Hydrogen Bond (with methoxy group) | Anchoring the ligand and contributing to inhibitory activity. rsc.org |
| Conserved Lys188 | Hydrogen Bond | Essential for potent biological activity. rsc.org |
| Hinge Region (e.g., Glu239, Leu241) | Backbone Hydrogen Bonds | Key interactions for maintaining the binding pose. rsc.org |
| DNA Minor Groove | Intercalation/Groove Binding | Disruption of DNA replication and transcription. mdpi.com |
These studies collectively suggest that the methoxy group of this compound would likely be an active participant in binding to biomolecular targets, primarily through hydrogen bonding. The acridine scaffold itself would contribute through hydrophobic and π-π stacking interactions. For example, a novel acridine triazolidine (B1262331) derivative, ACW-02, was predicted through docking studies to interact with the minor groove of DNA. mdpi.com Molecular dynamics simulations further supported cysteine protease B as a potential target for this compound. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.orgjocpr.com These models are widely used in drug discovery and environmental science to predict the activity of new chemical entities. mdpi.com The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. jocpr.com
The electrochemical properties of acridine derivatives are of significant interest as they can model metabolic redox reactions and are related to the compounds' mechanism of action, such as DNA intercalation. farmaciajournal.comresearchgate.net QSAR studies, or more specifically, Quantitative Structure-Property Relationship (QSPR) studies, can be employed to correlate structural features with electrochemical potentials.
A study on a series of 9-(alkylthio)acridines established a quantitative relationship between their half-wave oxidation potentials (E1/2) and various substituent constants, demonstrating the feasibility of predicting electrochemical behavior from structure. researchgate.net For this compound, the electronic effect of the methoxy group at the 3-position is a key determinant of its electrochemical properties.
Research comparing the oxidation rates of N-methylacridan (NMA), 2-methoxy-N-methylacridan (2-MeO-NMA), and 3-methoxy-N-methylacridan (3-MeO-NMA) provides direct insight into the influence of the methoxy group's position. cdnsciencepub.com It was observed that 3-MeO-NMA loses a hydride ion more readily than 2-MeO-NMA. This is because the positive charge that develops in the transition state can be delocalized onto the methoxy group in the 3-position, which is not possible in the 2-position. cdnsciencepub.com This highlights the sensitivity of the electrochemical potential to the substituent's position.
A hypothetical QSAR model for predicting the oxidation potential of substituted acridines, including this compound, would likely incorporate descriptors such as:
| Descriptor Category | Specific Descriptor Example | Rationale for Inclusion |
| Electronic Descriptors | Hammett constant (σ), Highest Occupied Molecular Orbital (HOMO) energy | To quantify the electron-donating/-withdrawing nature of substituents. The HOMO energy is directly related to the ease of oxidation. cdnsciencepub.com |
| Topological Descriptors | Molecular Connectivity Indices | To describe the size, shape, and degree of branching of the molecule. |
| Quantum-Chemical Descriptors | Partial atomic charges, Dipole moment | To model the charge distribution and polarity, which influence interactions with solvents and electrodes. researchgate.net |
The following table presents relative rate data from the oxidation of methoxy-N-methylacridans by various π acceptors, illustrating the impact of the methoxy group's position on reactivity, a key electrochemical property.
| Oxidant | Relative Rate (NMA) | Relative Rate (2-MeO-NMA) | Relative Rate (3-MeO-NMA) |
| p-Chloranil | 1.0 | 0.082 | 1.4 |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 1.0 | 0.22 | 2.5 |
| Tetracyanoethylene (B109619) (TCNE) | 1.0 | 1.9 | 0.24 |
| Data sourced from a kinetic study of N-methylacridan oxidations. cdnsciencepub.com |
This data demonstrates that for most electron acceptors, the 3-methoxy substituent enhances the rate of oxidation compared to the unsubstituted and 2-methoxy-substituted compounds, confirming its significant electronic influence which can be quantified in a QSAR model. cdnsciencepub.com
Advanced Research Applications and Potentials of 3 Methoxyacridine
Probes for DNA Structure and Dynamics Research
The intrinsic fluorescence of acridine (B1665455) derivatives, including 3-methoxyacridine, and their capacity to intercalate into the DNA double helix make them valuable tools for elucidating the complex structures and dynamic behaviors of nucleic acids. nih.govnih.gov
Fluorescent Probes for Investigating DNA Flexibility
Derivatives of this compound, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), serve as sensitive fluorescent probes for examining the flexibility of DNA. caymanchem.com When ACMA intercalates into DNA, its fluorescence properties, including its lifetime, are influenced by the local environment and the sequence of DNA bases. caymanchem.com For instance, the fluorescence lifetime of ACMA decreases when guanosine (B1672433) is present. caymanchem.com By analyzing the time-resolved fluorescence polarization of intercalated ACMA, researchers can gain insights into the torsional and bending motions of the DNA helix, providing a deeper understanding of its dynamic nature.
Tools for Studying Abasic Sites in DNA
Abasic (AP) sites are common forms of DNA damage where a base is lost, creating a gap in the DNA sequence. These sites are critical intermediates in DNA repair pathways, and their study is crucial for understanding mutagenesis and carcinogenesis. This compound derivatives have been instrumental in the investigation of these lesions. oup.comoup.com
Research has shown that certain this compound derivatives can selectively bind to and even cleave DNA at AP sites. For example, 9-amino-6-chloro-2-methoxyacridine (ACMA) has been utilized to study the interactions at different types of abasic sites, including apurinic and apyrimidinic sites. oup.comoup.com When ACMA is covalently linked to an oligonucleotide, it can selectively intercalate into the DNA helix adjacent to an abasic site. oup.comoup.com This interaction leads to changes in the spectroscopic properties of the acridine ring, providing information about the conformation and stability of the DNA duplex containing the lesion. oup.comoup.com The fluorescence of ACMA is significantly enhanced upon intercalation, and this property is exploited to monitor the binding event. oup.com
Furthermore, studies have demonstrated that the specific nucleobase opposite the abasic site can influence the binding and activity of these probes. For instance, some acridine-based compounds show preferential interaction and cleavage activity depending on whether the opposing base is cytosine, thymine, adenine (B156593), or guanine (B1146940). This selectivity allows for a more detailed probing of the structural variations at abasic sites.
| Application | This compound Derivative | Key Finding |
| DNA Flexibility | 9-amino-6-chloro-2-methoxyacridine (ACMA) | Fluorescence lifetime is sensitive to the presence of guanosine, allowing for the study of DNA dynamics. caymanchem.com |
| Abasic Site Studies | 9-amino-6-chloro-2-methoxyacridine (ACMA) | Selectively intercalates near abasic sites, leading to changes in fluorescence and providing structural insights. oup.comoup.com |
| Abasic Site Cleavage | 9-[(10-Aden-9-yl)-4,8-diazadecyl)amino]-6-chloro-2-methoxyacridine | Capable of incising DNA at apurinic/apyrimidinic sites. |
Applications in Materials Science and Engineering Research
The chemical structure of this compound also lends itself to applications in materials science, where its properties are being explored for corrosion inhibition, dye development, and advanced functional materials.
Investigation as Corrosion Inhibitors
Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are known to be effective corrosion inhibitors for various metals and alloys. mdpi.com These molecules can adsorb onto the metal surface, forming a protective film that impedes the corrosive process. mdpi.commechanicaljournals.com The planar structure of the acridine ring and the presence of the methoxy (B1213986) group can facilitate strong adsorption onto metal surfaces, particularly in acidic environments where industrial processes like acid pickling and descaling are common. mechanicaljournals.com While specific studies focusing solely on this compound are emerging, the broader class of acridine and quinoline (B57606) derivatives has shown significant promise. nih.gov The mechanism of inhibition often involves the donation of electrons from the nitrogen and oxygen atoms and the π-electrons of the aromatic rings to the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer. mdpi.com
Chromophoric Properties for Dye Development Research
The acridine ring system is a well-established chromophore, a part of a molecule responsible for its color. oup.comcapitalresin.com The color arises from the molecule's ability to absorb specific wavelengths of light in the visible spectrum. capitalresin.com The this compound structure, with its extended conjugated π-electron system, is a key component in the development of fluorescent dyes. lookchem.com The position and nature of substituents on the acridine ring, such as the methoxy group at the 3-position, can significantly influence the absorption and emission properties of the resulting dye. oup.com Research in this area focuses on synthesizing novel acridine derivatives to achieve specific colors and photophysical properties, such as high quantum yields and photostability, for applications in textiles, imaging, and analytical chemistry. capitalresin.com
| Property | Description | Relevance to this compound |
| Chromophore | The part of a molecule responsible for its color by absorbing light. capitalresin.com | The acridine ring system in this compound is a potent chromophore. oup.com |
| Auxochrome | A group of atoms attached to a chromophore that modifies its ability to absorb light. capitalresin.com | The methoxy group (-OCH3) can act as an auxochrome, influencing the color and solubility. |
Potential in Advanced Materials for Sensing or Optoelectronics
The unique electronic and photophysical properties of this compound make it a candidate for incorporation into advanced materials for sensing and optoelectronic applications. lookchem.com The development of advanced materials with tailored optical and electronic properties is a rapidly growing field. samaterials.comazom.cominoe.ro Materials that can respond to external stimuli, such as the presence of specific ions or molecules, with a change in their fluorescence or electrical conductivity are highly sought after for sensor development. rsc.org The ability of the acridine nucleus to interact with various analytes, coupled with its fluorescent nature, provides a basis for designing chemosensors. nih.gov In the realm of optoelectronics, which involves the interaction of light with electronic materials, organic molecules with high fluorescence quantum yields and charge-transporting capabilities are of great interest for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The investigation of this compound and its derivatives in these advanced material systems is an active area of research.
Research into Boron Neutron Capture Therapy (BNCT) Agents
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that uses a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, when irradiated with a beam of low-energy neutrons, produces high-energy alpha particles and lithium-7 (B1249544) nuclei. nih.govyoutube.com These particles have a short path length of approximately one cell diameter, allowing for the selective destruction of cancer cells that have accumulated ¹⁰B, while sparing adjacent healthy tissue. nih.govaacrjournals.orgnih.gov A critical requirement for successful BNCT is the development of agents that can deliver a sufficient concentration of boron selectively to tumor cells. aacrjournals.orgnih.gov Acridine derivatives, known for their ability to intercalate into DNA, are being investigated as potential carriers for boron, with the goal of localizing the ¹⁰B atoms within the cell nucleus to maximize the therapeutic effect. mdpi.comingentaconnect.com
A key strategy in developing BNCT agents is the synthesis of molecules that combine a tumor-targeting scaffold, like acridine, with a boron-rich moiety, such as a carborane or cobalt bis(dicarbollide). mdpi.comacs.org Research has focused on creating covalent conjugates of these two components.
In one significant synthetic pathway, 9-methoxyacridine (B162088) serves as a crucial starting material. mdpi.comresearchgate.net It is reacted with 2-azidoethanamine hydrochloride in the presence of triethylamine (B128534) and acetonitrile (B52724) under reflux conditions to produce a 9-azidoacridine (B1194597) derivative, specifically N⁹-azidoacridine. mdpi.com This azidoacridine then becomes a key intermediate for "click" chemistry. It can be reacted with terminal alkynes attached to boron clusters, such as cobalt bis(dicarbollide), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.netresearchgate.net This reaction efficiently yields 1,2,3-triazole-linked acridine-boron conjugates, which can contain a high number of boron atoms per molecule, a desirable characteristic for BNCT agents. mdpi.com
Table 1: Synthesis of N⁹-Azidoacridine from 9-Methoxyacridine
| Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 9-methoxyacridine, 2-azidoethanamine hydrochloride | NEt₃, CH₃CN, reflux 15h | N⁹-Azidoacridine | 76% |
Data sourced from a study on the synthesis of new boron-containing acridines. mdpi.com
This synthetic approach has been successfully used to create a series of novel conjugates with cobalt bis(dicarbollide) moieties, positioning them as potential candidates for BNCT applications. mdpi.com
The rationale for using acridines as boron carriers in BNCT is their planar structure, which allows them to intercalate between the base pairs of DNA. aacrjournals.orgresearchgate.net This localization within the cell nucleus could significantly enhance the efficacy of BNCT, as a lower concentration of boron is needed when it is in close proximity to the cell's genetic material. mdpi.comingentaconnect.com
However, studies on the synthesized acridine-cobalt bis(dicarbollide) conjugates have shown that their interaction with DNA is weak. mdpi.comresearchgate.netnih.gov Absorbance spectroscopy methods used to evaluate the binding of these specific boronated conjugates to calf thymus DNA (ctDNA) indicated only a weak association. mdpi.comresearchgate.netnih.gov
Synthesis of Acridine-Boron Conjugates for BNCT Studies
Development of Research Reagents and Chemical Probes
The inherent fluorescent properties of the acridine scaffold make its derivatives, including those related to this compound, valuable tools in biochemical and cellular research. smolecule.comontosight.ai These compounds are often used as fluorescent probes for imaging and for studying molecular interactions.
A notable example is 9-amino-6-chloro-2-methoxyacridine (ACMA), a derivative that serves as a cell-permeable, pH-sensitive fluorescent probe. adipogen.combiomol.commedchemexpress.comcaymanchem.com ACMA is widely used for staining and labeling nucleic acids, as it intercalates into DNA. biomol.comcaymanchem.com Its fluorescence is significantly influenced by its environment; it is enhanced upon binding to DNA, particularly at adenine-thymine (A-T) sequences, and quenched in the presence of guanine. adipogen.combiomol.comoup.com
The pH-dependent fluorescence of ACMA is another key feature. Its fluorescence is quenched when a pH gradient is established across a membrane. adipogen.combiomol.com This property has been extensively utilized to monitor proton movement across membranes and to study the activity of proton-pumping enzymes like ATPases in various biological systems, including mitochondria and plant vacuoles. adipogen.commedchemexpress.com
Table 2: Properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA) as a Fluorescent Probe
| Property | Description | Application |
|---|---|---|
| DNA Intercalation | Selectively binds to DNA, with fluorescence lifetime affected by base composition. biomol.com | Nucleic acid staining and labeling. adipogen.com |
| Fluorescence Spectra | Excitation/Emission maxima at ~411-419 nm / ~475-483 nm. adipogen.combiomol.com | Compatible with UV light sources for multi-color imaging. adipogen.com |
| pH Sensitivity | Fluorescence is quenched upon the formation of a pH gradient. biomol.commedchemexpress.com | Measuring changes in vacuolar pH and studying proton transport across membranes. medchemexpress.com |
Data compiled from chemical supplier datasheets and research articles. adipogen.combiomol.commedchemexpress.com
Furthermore, acridine derivatives linked to oligonucleotides have been synthesized to act as probes for specific DNA sequences and structures, such as abasic sites. oup.comoup.com By covalently attaching an ACMA molecule to an oligonucleotide, researchers can investigate the thermodynamics and structural details of DNA duplexes and triplexes, providing insights into DNA stability and recognition. oup.comoup.comnih.gov These chemical probes are instrumental in advancing the understanding of DNA structure and function at a microenvironmental level. oup.com
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Methoxyacridine Derivatives
The synthesis of methoxyacridine derivatives is an active area of research, with a continuous drive to develop more efficient, versatile, and environmentally friendly methods. Traditional methods, such as the Bernthsen condensation of diphenylamine (B1679370) with a carboxylic acid using zinc chloride, are often limited by harsh reaction conditions. Modern approaches are focusing on overcoming these limitations.
One promising direction is the use of microwave-assisted organic synthesis (MAOS). For instance, the reaction of Schiff's bases with dimedone under microwave irradiation has been reported to produce acridine (B1665455) derivatives, offering a potentially faster and more efficient route. researchgate.net Another area of innovation lies in one-pot, multi-component reactions, which allow for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. researchgate.net For example, a one-pot three-component coupling reaction has been successfully used to synthesize a library of pyridine (B92270) dicarbonitrile derivatives. mdpi.com
Furthermore, the development of novel catalytic systems is crucial. Copper-catalyzed reactions, for instance, have been employed in the synthesis of acridine derivatives. internationalscholarsjournals.com The Ullmann condensation, a classic copper-catalyzed reaction, has been used to prepare precursors for 6,9-dichloro-2-methoxyacridine (B108733). arabjchem.org Future research will likely focus on developing more robust and versatile catalysts, including those based on other transition metals, to facilitate the synthesis of a wider range of methoxyacridine derivatives with diverse functionalities. The synthesis of trifunctional compounds, integrating acridine, polyamine, and androgen fragments, highlights the move towards creating complex molecules with specific biological targets. internationalscholarsjournals.com
A summary of synthetic approaches for acridine derivatives is presented in the table below.
| Synthetic Approach | Key Features | Example Reactants | Reference |
| Bernthsen Condensation | High-temperature condensation | Diphenylamine, Carboxylic Acid | |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Schiff's base, Dimedone | researchgate.net |
| One-Pot, Multi-Component Reaction | Increased efficiency, reduced waste | picolinaldehyde | mdpi.com |
| Ullmann Condensation | Copper-catalyzed C-N bond formation | 2,4-dichlorobenzoic acid, p-anisidine | arabjchem.org |
| Polyphosphoric Acid Cyclization | Used for the formation of the acridone (B373769) core | N-phenylanthranilic acid derivatives | internationalscholarsjournals.com |
Deeper Mechanistic Insights into Biomolecular Interactions
A fundamental understanding of how 3-methoxyacridine and its derivatives interact with biological targets at the molecular level is critical for the rational design of new therapeutic agents. A primary mechanism of action for many acridine compounds is their ability to intercalate into DNA, thereby disrupting DNA replication and transcription. solubilityofthings.comontosight.ai The planar structure of the acridine ring is well-suited for insertion between the base pairs of the DNA double helix. rsc.org
Future research will aim to elucidate the specific details of these interactions. This includes identifying the preferred binding sites on DNA and understanding how substituents on the acridine ring, such as the 3-methoxy group, influence binding affinity and sequence selectivity. solubilityofthings.com For instance, studies have shown that the nature of the substituent at the 9-position of the acridine ring can significantly impact biological activity. oup.com
Beyond DNA intercalation, researchers are investigating other potential mechanisms of action. These include the inhibition of enzymes such as topoisomerase II, which is a validated target for several anticancer drugs. rsc.orgresearchgate.net The Mepacrine chromophore (3-chloro-7-methoxyacridine) has been shown to exhibit different activities based on the group at the C-9 position. oup.com Additionally, the interaction of acridine derivatives with other biomolecules, such as proteins and RNA, is an emerging area of interest. ontosight.aiacs.org For example, acridine derivatives have been shown to interact with bovine serum albumin (BSA), a key carrier protein in the blood. sums.ac.ir Understanding these interactions will be crucial for developing drugs with improved pharmacokinetic and pharmacodynamic profiles.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods offer a powerful approach to predict the properties and activities of novel this compound derivatives before their synthesis, thereby saving time and resources.
Density Functional Theory (DFT) calculations are being used to optimize the geometries of acridine derivatives and to calculate their electronic properties. sums.ac.ir This information can be used to predict their reactivity and to understand their spectroscopic properties. sums.ac.ir For example, DFT calculations have been used to compare the calculated and experimental FT-IR spectra of acridine derivatives, showing good agreement. sums.ac.ir
Molecular docking studies are employed to predict the binding modes of this compound derivatives with their biological targets, such as DNA and proteins. sums.ac.irnih.gov These studies can provide valuable insights into the key interactions that govern binding affinity and specificity. For instance, docking studies have been used to propose a binding site model for pyridine dicarbonitrile derivatives. mdpi.com
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these complexes over time, providing a more realistic picture of the interactions in a biological environment. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of this compound derivatives with their biological activities, enabling the prediction of the activity of new compounds. solubilityofthings.com The use of these computational tools will accelerate the discovery and optimization of new this compound-based compounds with desired properties.
Innovative Applications of this compound in Chemical Biology and Materials Science
The unique photophysical and chemical properties of the this compound scaffold open up possibilities for its use in a wide range of applications beyond traditional medicinal chemistry.
In the field of chemical biology , this compound derivatives are being explored as fluorescent probes. medchemexpress.com Their fluorescence is often sensitive to the local environment, making them useful for studying biological processes such as changes in pH. medchemexpress.com For example, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a well-known pH-sensitive fluorescent probe used to measure pH changes across biological membranes. medchemexpress.com Acridine-conjugated oligonucleotides are also being developed as tools for site-selective RNA cleavage and for studying DNA-protein interactions. acs.org
In materials science , the planar, aromatic structure of acridines makes them attractive building blocks for the development of novel organic materials. ambeed.com There is potential for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of molecular conductors. ambeed.com The ability of acridine derivatives to form organized structures through self-assembly could also be exploited for the creation of functional nanomaterials. ambeed.com Further research into the synthesis and characterization of new this compound-based polymers and supramolecular assemblies could lead to the development of materials with tailored electronic and optical properties for a variety of technological applications.
Q & A
Basic Research Question
- NMR : H and C NMR identify methoxy group positioning and aromatic proton environments. Coupling constants in H NMR distinguish para/ortho substitution patterns .
- FT-IR : Methoxy C-O stretching (≈1250 cm⁻¹) and acridine ring vibrations (≈1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₄H₁₁NO₂: [M+H]⁺ = 226.0863) and detects impurities .
What strategies resolve discrepancies in reported biological activities of this compound derivatives?
Advanced Research Question
Contradictions in bioactivity data (e.g., IC₅₀ variability) require:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate confounding variables .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
- Mechanistic Studies : Use CRISPR-edited cell models to isolate target interactions (e.g., topoisomerase inhibition) from off-target effects .
What are key considerations in designing in vitro assays for this compound bioactivity?
Basic Research Question
- Cell Line Selection : Use adherent lines (e.g., HeLa) for cytotoxicity assays to ensure compound solubility in DMSO/PBS mixtures .
- Dose-Response Curves : Include a range (0.1–100 µM) to capture threshold effects. Pre-treat cells for 24 hours to assess time-dependent activity .
- Controls : Use acridine orange as a positive control for DNA intercalation assays .
How can computational modeling predict this compound’s interaction mechanisms?
Advanced Research Question
- Docking Simulations : AutoDock Vina models ligand binding to targets (e.g., DNA grooves). Adjust protonation states (pH 7.4) to match physiological conditions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of acridine-DNA complexes. Analyze RMSD and hydrogen bond persistence .
- QSAR Models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with antibacterial potency .
What safety protocols are essential when handling this compound derivatives?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
What methodologies assess the environmental impact of this compound?
Advanced Research Question
- Photodegradation Studies : Exclude compounds to UV light (254 nm) and analyze breakdown products via HPLC-TOF-MS. Compare half-lives in freshwater vs. soil matrices .
- Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values. Pair with algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity .
- Biodegradation : Incubate with soil microbiota (ISO 11266) and monitor CO₂ evolution to assess mineralization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
